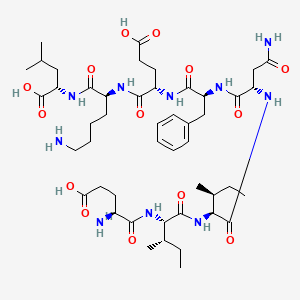
OVA-E1 peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OVA-E1 peptide is a variant antagonist of the peptide sequence SIINFEKL, derived from ovalbumin (OVA) residues 257-264. This peptide is known for its ability to activate the p38 and c-Jun N-terminal kinase (JNK) cascades in both mutant and wild-type thymocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: OVA-E1 peptide is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: OVA-E1 peptide primarily undergoes hydrolysis and enzymatic degradation. It can also participate in oxidation and reduction reactions depending on the presence of specific amino acid residues .
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products Formed: The major products formed from these reactions include smaller peptide fragments and amino acids .
Scientific Research Applications
OVA-E1 peptide has a wide range of applications in scientific research:
Immunology: It is used to study T-cell receptor (TCR) interactions and T-cell activation. .
Cancer Research: this compound is utilized in cancer immunotherapy research to understand how T-cells recognize and respond to tumor antigens
Drug Development: The peptide serves as a model for developing new therapeutic agents targeting immune pathways
Mechanism of Action
OVA-E1 peptide exerts its effects by binding to major histocompatibility complex (MHC) molecules on antigen-presenting cells. This interaction is recognized by T-cell receptors on thymocytes, leading to the activation of p38 and JNK signaling pathways. These pathways play crucial roles in T-cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
SIINFEKL: The parent peptide from which OVA-E1 is derived. .
OVA (257-264): Another variant of the ovalbumin peptide sequence with similar immunological properties
Uniqueness: OVA-E1 peptide is unique due to its specific mutations that enhance its ability to activate p38 and JNK pathways in both mutant and wild-type thymocytes. This makes it a valuable tool for studying T-cell activation and immune responses .
Properties
Molecular Formula |
C47H76N10O14 |
|---|---|
Molecular Weight |
1005.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C47H76N10O14/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-/m0/s1 |
InChI Key |
KBPDNGCJCDHTEX-MHIFUCQXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
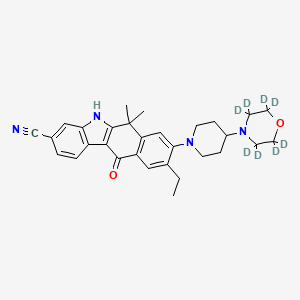
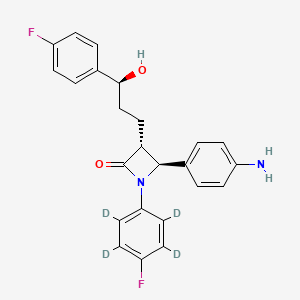
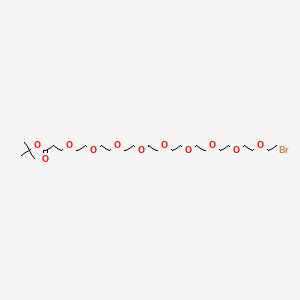
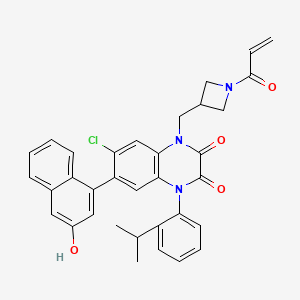
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)

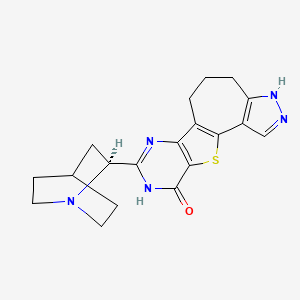
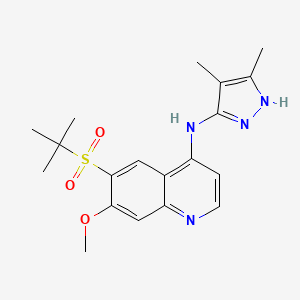
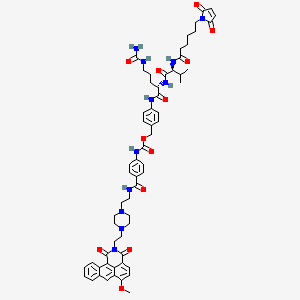
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)
